molecular formula C9H11N3 B15236351 (5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine

(5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine

Cat. No.: B15236351
M. Wt: 161.20 g/mol
InChI Key: WLWOZGUOZMZUKJ-UHFFFAOYSA-N
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Description

(5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine is a heterocyclic compound that contains both imidazole and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with an aldehyde or ketone in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the imidazo[1,2-a]pyridine ring system. The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize automated systems to precisely control reaction conditions such as temperature, pressure, and reagent concentrations. The use of catalysts and solvents that can be easily recycled is also common to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent such as dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

    Substitution: Various halogenating agents, nucleophiles; reactions are often conducted in polar aprotic solvents like dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives.

    Substitution: Substituted imidazo[1,2-a]pyridine derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s ability to form hydrogen bonds and participate in π-π interactions also plays a crucial role in its biological activity.

Comparison with Similar Compounds

(5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine can be compared with other imidazo[1,2-a]pyridine derivatives:

    (5-Methylimidazo[1,2-a]pyridin-2-yl)methanamine: Similar structure but with the amino group at a different position, leading to different reactivity and biological activity.

    (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol: Contains a hydroxyl group instead of an amino group, affecting its solubility and reactivity.

    (6-Iodo-pyridin-2-yl)-methanol: Contains an iodine atom, which can be used for further functionalization through cross-coupling reactions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

(5-methylimidazo[1,2-a]pyridin-3-yl)methanamine

InChI

InChI=1S/C9H11N3/c1-7-3-2-4-9-11-6-8(5-10)12(7)9/h2-4,6H,5,10H2,1H3

InChI Key

WLWOZGUOZMZUKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=NC=C(N12)CN

Origin of Product

United States

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